molecular formula C10H10O6 B3057004 Dimethyl 2,3-dihydroxyterephthalate CAS No. 75956-62-6

Dimethyl 2,3-dihydroxyterephthalate

Cat. No.: B3057004
CAS No.: 75956-62-6
M. Wt: 226.18 g/mol
InChI Key: STWMCBFQCITJQM-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dihydroxyterephthalate is an organic compound with the molecular formula C10H10O6. It is a dimethyl ester derivative of 2,3-dihydroxyterephthalic acid. This compound is of interest due to its unique chemical structure, which includes two hydroxyl groups and two ester groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,3-dihydroxyterephthalate can be synthesized through the esterification of 2,3-dihydroxyterephthalic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves a multi-step process. The starting material, 2,3-dihydroxyterephthalic acid, is first synthesized through the oxidation of p-xylene. The acid is then esterified with methanol in the presence of an acid catalyst. The resulting ester is purified through distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dihydroxyterephthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Dimethyl 2,3-dihydroxyterephthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,3-dihydroxyterephthalate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the ester groups can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Lacks the hydroxyl groups present in dimethyl 2,3-dihydroxyterephthalate.

    Dimethyl 2,5-dihydroxyterephthalate: Similar structure but with hydroxyl groups at different positions on the benzene ring.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and industrial applications.

Properties

IUPAC Name

dimethyl 2,3-dihydroxybenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWMCBFQCITJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997313
Record name Dimethyl 2,3-dihydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75956-62-6
Record name NSC20216
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,3-dihydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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